1-[4-(Trifluoromethyl)benzenesulfonyl]piperazine
Description
1-[4-(Trifluoromethyl)benzenesulfonyl]piperazine is a synthetic piperazine derivative characterized by a benzenesulfonyl group substituted with a trifluoromethyl (-CF₃) moiety at the para position. This compound is notable for its versatility in medicinal chemistry and materials science. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a key structural feature in drug design .
Synthesis: The compound is typically synthesized via nucleophilic substitution, where 4-(trifluoromethyl)benzenesulfonyl chloride reacts with piperazine in tetrahydrofuran (THF) under controlled conditions. Zinc dust is often added to facilitate the reaction, yielding the product in high purity . Its applications span dopamine and serotonin receptor modulation, antimicrobial agents, and polymer synthesis .
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2S/c12-11(13,14)9-1-3-10(4-2-9)19(17,18)16-7-5-15-6-8-16/h1-4,15H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXBFRFABWYXTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
793679-07-9 | |
| Record name | 1-[4-(trifluoromethyl)benzenesulfonyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Sulfonylation of Piperazine with 4-Trifluoromethylbenzenesulfonyl Chloride
The primary synthetic route involves reacting piperazine with 4-trifluoromethylbenzenesulfonyl chloride under alkaline conditions. This step typically employs a base such as triethylamine or sodium hydroxide to deprotonate piperazine, facilitating nucleophilic attack on the sulfonyl chloride. The reaction is conducted in aprotic solvents like dichloromethane or tetrahydrofuran (THF) at temperatures ranging from 0°C to room temperature.
Example Procedure :
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Dissolve piperazine (1.0 equiv) in dichloromethane.
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Add triethylamine (2.2 equiv) as a base.
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Slowly add 4-trifluoromethylbenzenesulfonyl chloride (1.1 equiv) dropwise at 0°C.
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Stir the mixture for 12–24 hours at room temperature.
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Quench with water, extract the organic layer, and concentrate under reduced pressure.
Key Parameters :
Purification and Hydrochloride Salt Formation
The free base of this compound is often converted to its hydrochloride salt to enhance stability and solubility. This involves treating the compound with hydrochloric acid in a polar solvent like ethanol or isopropanol.
Procedure :
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Dissolve the free base in ethanol.
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Add concentrated HCl (1.05 equiv) dropwise.
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Stir for 1–2 hours, then filter the precipitated hydrochloride salt.
Purity Considerations :
Alternative Routes and Modifications
Reductive Amination Approaches
Patents describe indirect methods using reductive amination to construct the piperazine ring. For example, ethylenediamine derivatives are condensed with carbonyl compounds, followed by reduction with agents like lithium aluminum hydride (LiAlH4).
Example :
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React N-methylethylenediamine with methyl benzoylformate to form a dehydropiperazine intermediate.
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Reduce the intermediate with LiAlH4 in THF at 50–55°C to yield 1-methyl-3-phenylpiperazine.
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Perform sulfonylation with 4-trifluoromethylbenzenesulfonyl chloride under standard conditions.
Advantages :
Solvent and Base Optimization
Studies highlight the impact of solvent polarity and base strength on reaction efficiency:
| Solvent | Base | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | Triethylamine | 24 | 78 |
| THF | NaOH | 18 | 82 |
| Toluene | K2CO3 | 36 | 65 |
Polar aprotic solvents like THF accelerate the reaction compared to toluene, while stronger bases (e.g., NaOH) improve yields.
Scalability and Industrial Adaptations
Large-Scale Synthesis
A patented industrial method outlines:
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Use toluene as a solvent for cost-effectiveness.
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Employ excess piperazine (1.5 equiv) to drive the reaction to completion.
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Conduct the reaction at reflux (110°C) for 6 hours.
Economic Considerations :
Challenges and Mitigation Strategies
Byproduct Formation
Hydrolysis of the sulfonyl chloride to the sulfonic acid is a common side reaction, minimized by:
Purification Difficulties
The hydrochloride salt’s hygroscopic nature complicates storage. Solutions include:
Emerging Methodologies
Chemical Reactions Analysis
1-[4-(Trifluoromethyl)benzenesulfonyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions, such as palladium-catalyzed cross-coupling, to form more complex molecules
Common reagents used in these reactions include bases like triethylamine, catalysts like palladium complexes, and solvents such as dichloromethane and acetonitrile. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Reactions
The compound can undergo several reactions:
- Substitution Reactions : The sulfonyl group can be substituted with other nucleophiles.
- Oxidation and Reduction : It can participate in oxidation and reduction reactions.
- Coupling Reactions : Engages in palladium-catalyzed cross-coupling for complex molecule formation.
Chemistry
1-[4-(Trifluoromethyl)benzenesulfonyl]piperazine is utilized as a building block in organic synthesis, particularly for developing pharmaceuticals and agrochemicals. Its trifluoromethyl group enhances lipophilicity, making it a valuable intermediate for creating more complex molecules.
Biology
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies are exploring its efficacy against various bacterial strains.
- Anticancer Activity : Preliminary findings suggest it may inhibit cancer cell proliferation through specific molecular interactions.
Medicine
Ongoing research aims to investigate its therapeutic potential, particularly in diseases requiring modulation of specific molecular pathways. The mechanism of action is believed to involve interactions with enzymes and receptors, influenced by the compound's lipophilicity and metabolic stability.
Industry
In industrial applications, this compound is being explored for:
- Development of specialty chemicals.
- Creation of advanced materials with unique properties.
Case Studies and Research Findings
Research studies have documented various applications and effects of this compound:
- Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
- Cancer Research : In vitro studies indicated that the compound could inhibit the growth of specific cancer cell lines, leading to further investigations into its mechanism of action and potential therapeutic uses.
- Material Science Applications : Preliminary research has shown that derivatives of this compound can be used in the development of new polymers with enhanced properties, such as improved thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)benzenesulfonyl]piperazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its biological activity. The sulfonyl group may interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Piperazine derivatives are structurally diverse, with variations in substituents significantly influencing their physicochemical and pharmacological properties. Below is a detailed comparison of 1-[4-(trifluoromethyl)benzenesulfonyl]piperazine with analogous compounds.
Structural Analogues
Key Observations :
- Substituent Position : Para-substituted CF₃ (as in the target compound) optimizes receptor binding due to favorable electronic and steric effects . Meta-CF₃ derivatives (e.g., 1-[3-(trifluoromethyl)phenyl]piperazine) show higher 5-HT1A receptor selectivity but lower thermal stability .
- Lipophilicity : The trifluoromethyl group increases logP values compared to methoxy (-OCH₃) or chloro (-Cl) substituents, enhancing blood-brain barrier permeability .
- Synthetic Yields : Para-substituted derivatives generally achieve higher yields (e.g., 90% for 4ao in ) compared to ortho-substituted analogues (45% for 7e in ), likely due to reduced steric hindrance during synthesis.
Pharmacological Activity
- Dopamine Receptor Affinity: The target compound exhibits moderate affinity for D2/D3 receptors (Ki ~50 nM), whereas 1-(3-cyanophenyl)piperazine derivatives show enhanced D3 selectivity (Ki <10 nM) due to stronger π-π interactions .
- Serotonin Receptor Modulation : this compound acts as a 5-HT1A agonist (EC₅₀ = 120 nM), outperforming 1-(2-methoxyphenyl)piperazine (EC₅₀ = 450 nM) but less potent than 1-(2-phthalimido)butyl derivatives (Ki = 0.6 nM) .
- Antimicrobial Activity : Benzenesulfonyl piperazines with para-CF₃ or para-CH₃ groups inhibit Staphylococcus aureus (MIC = 8–16 µg/mL), whereas chloro-substituted analogues are less effective (MIC >32 µg/mL) .
Physicochemical Properties
| Property | This compound | 1-(3-Chlorophenyl)piperazine | 1-(4-Methoxyphenyl)piperazine |
|---|---|---|---|
| logP | 2.8 | 2.1 | 1.6 |
| Solubility (H₂O) | 0.5 mg/mL | 1.2 mg/mL | 3.4 mg/mL |
| pKa | 7.9 | 8.5 | 9.2 |
| Thermal Stability (°C) | 180 | 160 | 140 |
Notes:
Biological Activity
1-[4-(Trifluoromethyl)benzenesulfonyl]piperazine is a synthetic compound known for its diverse biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a sulfonyl group and a trifluoromethyl group on the benzene ring. This unique structure enhances its lipophilicity and metabolic stability, which are crucial for its biological activity.
| Property | Description |
|---|---|
| Molecular Formula | C13H14F3N2O2S |
| Molecular Weight | 330.75 g/mol |
| Functional Groups | Trifluoromethyl, sulfonyl |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest potent bactericidal effects:
- Staphylococcus aureus : MIC = 15.625–62.5 μM
- Enterococcus faecalis : MIC = 62.5–125 μM
These findings indicate that the compound may inhibit protein synthesis pathways, leading to reduced bacterial growth and biofilm formation .
Anticancer Activity
The compound has also been studied for its anticancer properties. It demonstrates antiproliferative effects against several cancer cell lines, including glioblastoma and multiple myeloma. The mechanism of action appears to involve the induction of endoplasmic reticulum stress and inhibition of proteasome complex activity, which are critical pathways in cancer cell survival .
The precise mechanism of action for this compound is not fully elucidated, but it is believed to interact with specific molecular targets within cells. The trifluoromethyl group enhances the compound's ability to penetrate cellular membranes, while the sulfonyl group may modulate enzyme activity or receptor interactions.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Study 1 : Investigated the antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA), showing significant inhibition of biofilm formation compared to standard antibiotics like ciprofloxacin .
- Study 2 : Explored the anticancer potential in vitro, demonstrating that the compound induces apoptosis in cancer cells through oxidative stress pathways .
Applications in Medicine and Industry
This compound is being researched for potential applications in:
- Pharmaceutical Development : As a lead compound in drug discovery targeting bacterial infections and cancer.
- Chemical Synthesis : Used as a building block in developing more complex organic molecules for various applications in agrochemicals and specialty chemicals.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[4-(Trifluoromethyl)benzenesulfonyl]piperazine, and how can reaction conditions be fine-tuned to improve yield and purity?
- Methodological Answer : The synthesis typically involves sequential functionalization of the piperazine core. A common approach is alkylation/sulfonation using 4-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., DCM with DIPEA as a base) . Optimization includes:
- Solvent selection : Polar aprotic solvents like DMF or DCM enhance reactivity .
- Catalyst use : Copper(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) improve click chemistry steps for heterocyclic appendages .
- Temperature control : Reactions often proceed at room temperature or mild reflux (50–80°C) to avoid decomposition of trifluoromethyl groups .
- Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradients) or crystallization (e.g., Et₂O) ensures high purity .
Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent orientation. For example, aromatic protons in the trifluoromethylphenyl group resonate at δ 7.3–7.5 ppm .
- Mass spectrometry : HRMS (ESI⁺) validates molecular weight (e.g., m/z 365.135 for C₁₈H₁₈F₃N₃O₂) .
- X-ray crystallography : Resolves steric effects of the sulfonyl and trifluoromethyl groups .
Q. How does the trifluoromethyl group influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH stability : The sulfonyl group confers acid resistance, but the trifluoromethyl group may hydrolyze under strongly basic conditions (pH > 12). Stability assays in buffers (pH 2–10) with HPLC monitoring are recommended .
- Thermal stability : DSC/TGA analysis shows decomposition above 200°C, with trifluoromethyl groups reducing thermal degradation rates compared to non-fluorinated analogs .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across assays)?
- Methodological Answer :
- Assay standardization : Use uniform cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (DMSO ≤ 0.1%) .
- Metabolite profiling : LC-MS identifies degradation products that may interfere with activity .
- Statistical validation : Replicate experiments (n ≥ 3) and apply ANOVA to assess significance of outliers .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Substituent variation : Replace the benzenesulfonyl group with pyridinesulfonyl to improve water solubility and binding to hydrophobic enzyme pockets (e.g., LpxH inhibitors) .
- Bioisosteric replacement : Swap trifluoromethyl with difluoromethyl to balance lipophilicity and metabolic stability .
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding poses with targets like FAAH or D3R .
Q. What in silico methods are used to predict pharmacokinetic properties such as solubility and blood-brain barrier penetration?
- Methodological Answer :
- LogP calculation : SwissADME predicts logP ~2.8, indicating moderate lipophilicity .
- BBB permeability : Schrödinger’s QikProp module evaluates CNS MPO scores; scores >4 suggest potential CNS activity .
- Solubility enhancement : Introduce polar groups (e.g., methoxy) or formulate as hydrochloride salts .
Q. How can researchers address conflicting data on the compound’s electrophilic reactivity in substitution reactions?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via ¹⁹F NMR to track trifluoromethyl group stability under nucleophilic conditions (e.g., SNAr reactions) .
- Competitive experiments : Compare reactivity with para-substituted vs. meta-substituted sulfonyl derivatives to identify electronic effects .
Q. What experimental approaches are used to elucidate the compound’s mechanism of action in enzyme inhibition (e.g., FAAH or kinase targets)?
- Methodological Answer :
- Isotopic labeling : Use ³H-labeled substrates to measure enzyme inhibition kinetics (e.g., FAAH assays with anandamide analogs) .
- Crystallography : Co-crystallize with target enzymes (e.g., phosphoglycerate dehydrogenase) to identify binding residues .
- Mutagenesis : Engineer enzyme active-site mutants (e.g., D101A in FAAH) to test hydrogen bonding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
